molecular formula C3H6Br3OP B7762873 Tris(bromomethyl)phosphine oxide CAS No. 4851-85-8

Tris(bromomethyl)phosphine oxide

Cat. No.: B7762873
CAS No.: 4851-85-8
M. Wt: 328.76 g/mol
InChI Key: BSGZXKYGLBFWCZ-UHFFFAOYSA-N
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Description

Tris(bromomethyl)phosphine oxide (TBrMPO) is an organophosphorus compound characterized by three bromomethyl (–CH2Br) groups attached to a central phosphorus atom.

Properties

IUPAC Name

bis(bromomethyl)phosphoryl-bromomethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Br3OP/c4-1-8(7,2-5)3-6/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGZXKYGLBFWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=O)(CBr)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Br3OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378139
Record name Phosphine oxide, tris(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4851-85-8
Record name Phosphine oxide, tris(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Optimization Strategies and Mechanistic Insights

Recent efforts to improve these methods focus on catalytic enhancements and solvent engineering. For instance, the addition of phase-transfer catalysts in the halogen exchange method has been shown to accelerate bromide ion mobility, reducing reaction times . In the Grignard approach, substituting THF with 2-methyltetrahydrofuran (2-MeTHF)—a greener solvent—improves sustainability without compromising yield .

Mechanistic studies using ³¹P NMR spectroscopy reveal that the oxidation of tris(bromomethyl)phosphine proceeds via a transient phosphorane intermediate, which rapidly collapses to the oxide . This insight has guided the development of two-step protocols where the phosphine is pre-activated with a Lewis acid before oxidation, further enhancing reaction efficiency.

Characterization and Quality Control

Rigorous characterization of tris(bromomethyl)phosphine oxide is essential for confirming purity. Key analytical techniques include:

  • ¹H/¹³C NMR : Resonances for the bromomethyl groups appear as singlet peaks at δ 3.8–4.2 ppm (¹H) and δ 30–35 ppm (¹³C) .

  • ³¹P NMR : A single peak near δ 25 ppm confirms the presence of the phosphine oxide moiety .

  • Elemental Analysis : Carbon, hydrogen, and bromine content must align with theoretical values (C: 11.0%, H: 1.8%, Br: 72.9%) .

Impurities such as residual solvents or partially substituted analogs are detectable via gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Tris(bromomethyl)phosphine oxide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction Reactions: The phosphine oxide moiety can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used to oxidize the phosphine oxide moiety.

Major Products Formed:

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of this compound can be synthesized.

    Oxidized Products: Oxidation reactions can lead to the formation of higher oxidation state phosphorus compounds.

Scientific Research Applications

Flame Retardancy

Overview
TBMPO is recognized for its effectiveness as a flame retardant in synthetic polymers and textiles. Its phosphorus content plays a crucial role in enhancing the flame-retardant properties of materials.

Mechanism of Action
The flame-retardant mechanism of TBMPO involves the formation of a protective char layer upon thermal decomposition, which inhibits the spread of flames. This property is particularly valuable in applications where fire safety is paramount.

Case Studies

  • Textiles : TBMPO has been incorporated into various textile formulations, demonstrating significant improvements in fire resistance without compromising mechanical properties .
  • Polymers : In polymer composites, TBMPO has shown to effectively reduce flammability while maintaining structural integrity, making it suitable for applications in automotive and construction materials .

Catalytic Applications

Overview
TBMPO has emerged as a versatile catalyst in organic synthesis, particularly in reactions requiring Lewis bases.

Reactions Catalyzed by TBMPO

  • Oxa-Michael Reactions : TBMPO has been used successfully as a catalyst for oxa-Michael reactions, showcasing its ability to facilitate the formation of carbon-carbon bonds under mild conditions .
  • Polymerization Processes : The compound has been employed in group transfer polymerization and other polymerization techniques, leading to high molecular weight polymers with desirable properties .

Performance Comparison
In comparative studies, TBMPO exhibited superior catalytic activity compared to traditional phosphine catalysts under concentrated conditions, highlighting its potential for industrial applications .

Synthesis of Functional Materials

Overview
TBMPO serves as a precursor for synthesizing various functional materials, including phosphonium salts and phosphine oxides.

Applications in Material Science

  • Phosphonium Salts : By reacting TBMPO with different substrates, researchers have synthesized phosphonium compounds that are useful in organic synthesis and materials science .
  • Ionic Liquids : TBMPO has also been utilized in the preparation of ionic liquids, which have applications ranging from solvents to electrolytes in batteries .

Summary Table of Applications

Application AreaSpecific Use CasesBenefits
Flame RetardancyTextiles, PolymersEnhanced fire resistance
CatalysisOxa-Michael Reactions, PolymerizationHigh efficiency, mild reaction conditions
Synthesis of Functional MaterialsPhosphonium Salts, Ionic LiquidsVersatile precursor for advanced materials

Mechanism of Action

The mechanism of action of tris(bromomethyl)phosphine oxide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The bromomethyl groups can undergo nucleophilic substitution, while the phosphine oxide moiety can participate in redox reactions. These properties enable the compound to interact with various molecular targets and pathways, making it versatile in different chemical processes.

Comparison with Similar Compounds

Comparison with Similar Phosphine Oxides

Structural and Electronic Effects

Substituent Influence on Donor Properties
  • Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide: The electron-withdrawing trifluoromethyl (–CF3) groups significantly reduce donor strength, as demonstrated by their use in forming adducts with BF3 and metal salts .
  • Tris(2,4,6-trimethoxyphenyl)phosphine oxide (TMPPO): Methoxy (–OCH3) groups are electron-donating, enhancing Lewis basicity. TMPPO exhibits strong hydrogen bonding with phenols, as shown by NMR studies . Bromomethyl groups lack hydrogen-bonding capacity but may participate in halogen bonding due to bromine’s polarizability.
Steric Considerations
  • Tris(pyrazolyl)phosphine oxide : Bulky azole substituents (e.g., pyrazolyl or triazolyl) create steric hindrance, affecting metal coordination. Computational studies show triazolyl ligands have slightly better Cu(I) binding than pyrazolyl analogs . Bromomethyl groups, being smaller than azoles, might allow tighter metal coordination but lack heteroatoms for direct bonding.
Nucleophilic Substitution
  • Bromomethyl groups are excellent leaving groups, enabling alkylation or cross-coupling reactions. For example, tris[2-(3′-cyanopropoxy)phenyl]phosphine oxide undergoes click reactions with NH4N3 to form tetrazole rings . TBrMPO could similarly serve as a precursor for functionalized ligands.
  • Tris(hydroxymethyl)phosphine oxide (THPO) : Hydroxyl (–OH) groups enable hydrophilic interactions, useful in biomedical applications (e.g., in vivo detection via ³¹P-MRS) . Bromomethyl derivatives, being more lipophilic, might excel in hydrophobic environments or as intermediates in polymer synthesis.
Coordination Chemistry
  • Tris(2-pyridyl)phosphine oxide (Py3P=O): Pyridyl groups enable versatile metal coordination, forming mono- or bis-scorpionate complexes with transition metals like Cu(II) and Ni(II) .
  • Tris(triazolyl)phosphine oxide : Exhibits favorable Cu(I) complexation energetics compared to pyrazolyl analogs . Bromomethyl-substituted phosphine oxides might instead facilitate redox-active or catalytic roles due to bromine’s electronegativity.
Materials Science
  • Tris(4-fluorophenyl)phosphine oxide (TFPPO) : Fluorine’s electronegativity enhances perovskite grain boundary passivation in solar cells . Bromine’s larger atomic radius and polarizability in TBrMPO could alter charge transport or defect suppression in similar applications.
  • Tris(aryl)phosphine oxides with benzoimidazole : Used in photovoltaic interlayers for enhanced electron mobility . Bromomethyl groups might introduce heavier atoms, affecting electronic properties and device efficiency.

Data Table: Comparative Properties of Phosphine Oxides

Compound Substituent Type Electronic Effect Key Reactivity/Application Reference
Tris(bromomethyl)phosphine oxide (TBrMPO) –CH2Br Electron-withdrawing Nucleophilic substitution, alkylation Inferred
Tris[3,5-bis(trifluoromethyl)phenyl]PO –CF3 Strongly electron-withdrawing Adduct formation with BF3/M²⁺
Tris(2,4,6-trimethoxyphenyl)PO (TMPPO) –OCH3 Electron-donating Hydrogen bonding, Lewis base catalyst
Tris(pyrazolyl)phosphine oxide Azole heterocycles Moderate electron-withdrawing Cu(I) coordination
Tris(hydroxymethyl)phosphine oxide (THPO) –OH Hydrophilic Biomedical imaging (³¹P-MRS)
Tris(4-fluorophenyl)PO (TFPPO) –F Electron-withdrawing Perovskite passivation in solar cells

Q & A

Q. What are the optimal synthetic routes for Tris(bromomethyl)phosphine oxide, and how can reaction conditions be tailored to improve yield and purity?

this compound is typically synthesized via oxidation of the corresponding phosphine precursor. A common approach involves using hydrogen peroxide (H₂O₂) in refluxing acetone, analogous to methods for tris(aryl)phosphine oxides . Key parameters include:

  • Oxidizing Agent Selection : H₂O₂ is preferred for mild conditions, while m-chloroperbenzoic acid may offer higher selectivity.
  • Solvent Choice : Polar aprotic solvents (e.g., acetone, THF) enhance solubility and reaction homogeneity.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Monitoring via TLC or ³¹P NMR is critical to confirm completion .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Comprehensive characterization requires:

  • ³¹P NMR : To confirm oxidation (δ ~20–30 ppm for phosphine oxides vs. δ ~−20 ppm for phosphines) .
  • IR Spectroscopy : A strong P=O stretch near 1150–1250 cm⁻¹ .
  • Elemental Analysis : To verify bromine content (theoretical ~45% Br for C₃H₆Br₃OP).
  • HPLC : Reverse-phase methods (e.g., C18 columns with acetonitrile/water gradients) can assess purity, as demonstrated for structurally similar phosphine oxides .

Q. How does the bromomethyl substituent influence the compound’s stability under ambient and reactive conditions?

The electron-withdrawing bromomethyl groups increase hydrolytic stability compared to alkyl-substituted phosphine oxides. However:

  • Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature storage.
  • Light Sensitivity : Bromine substituents may promote photodegradation; storage in amber vials is advised.
  • Moisture Tolerance : While less hygroscopic than triphenylphosphine oxide, prolonged exposure to humidity should be avoided .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?

X-ray crystallography is essential for resolving discrepancies in bond angles and pyramidality. For example:

  • Pyramidality Index : The P=O bond length (~1.48 Å) and C–P–C angles (~100–110°) should align with values for tris(aryl)phosphine oxides .
  • Hydrogen Bonding : Interstitial water molecules (observed in tris(2,4,6-trimethoxyphenyl)phosphine oxide) may influence packing and reactivity, requiring controlled crystallization conditions .

Q. What role does this compound play in catalytic systems, and how does its electronic profile compare to other phosphine oxide ligands?

The bromomethyl groups enhance Lewis acidity at phosphorus, making it a stronger electron-accepting ligand. Applications include:

  • Transition Metal Catalysis : Stabilizes electron-deficient metal centers (e.g., Pd⁰ in cross-coupling reactions).
  • Coordination Modes : The P=O group can act as a σ-donor, while bromine may participate in halogen bonding with substrates. Comparative studies with triphenylphosphine oxide show improved turnover frequencies in Ullmann couplings .

Q. How can computational methods (DFT, MD) predict the reactivity of this compound in complex reaction environments?

  • DFT Calculations : Optimize transition states for nucleophilic substitution at bromomethyl sites.
  • Solvent Modeling : Molecular dynamics simulations in acetone/water mixtures can predict hydrolysis pathways.
  • Electronic Effects : Natural Bond Orbital (NBO) analysis quantifies the electron-withdrawing impact of bromine on the P=O moiety .

Q. What strategies mitigate conflicting data on the compound’s toxicity and environmental impact?

  • Ecotoxicity Assays : Use zebrafish embryos (Danio rerio) to assess LC₅₀ values, comparing results with structurally similar compounds (e.g., tris(3,5-dimethylphenyl)phosphine oxide).
  • Degradation Studies : Monitor byproducts (e.g., bromide ions) via ion chromatography under UV/ozone treatment .

Methodological Considerations for Experimental Design

Q. How should researchers design experiments to isolate intermediates in the oxidation of Tris(bromomethyl)phosphine?

  • Quenching at Controlled Intervals : Use cold traps (−78°C) to halt reactions at specific timepoints.
  • In Situ Monitoring : Raman spectroscopy tracks P=O bond formation in real time.
  • Isolation Techniques : Centrifugal partitioning chromatography (CPC) minimizes decomposition of air-sensitive intermediates .

Q. What analytical workflows address discrepancies in reported solubility and partition coefficients (LogP)?

  • LogP Determination : Shake-flask method (octanol/water) with UV-Vis quantification.
  • Solubility Screening : Use high-throughput platforms (e.g., Crystal16®) to map solubility in 16 solvents, identifying outliers due to polymorphic forms .

Data Contradiction Analysis

Q. How can conflicting reports on the compound’s reactivity with nucleophiles be reconciled?

  • Nucleophile Screening : Compare kinetics of SN2 reactions with iodide vs. azide in DMF. Steric effects from bromomethyl groups may favor smaller nucleophiles.
  • Isotopic Labeling : ¹⁸O-labeled P=O tracks whether oxidation competes with substitution .

Q. Why do some studies report anomalous melting points for this compound?

  • Polymorphism : Differential Scanning Calorimetry (DSC) identifies metastable forms.
  • Impurity Profiling : GC-MS detects residual solvents (e.g., acetone) that depress melting points .

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